molecular formula C17H24N2O4S B5074383 4-{4-[(1-piperidinylsulfonyl)methyl]benzoyl}morpholine

4-{4-[(1-piperidinylsulfonyl)methyl]benzoyl}morpholine

Cat. No.: B5074383
M. Wt: 352.5 g/mol
InChI Key: KCSHZUFDAXXERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(1-piperidinylsulfonyl)methyl]benzoyl}morpholine is a chemical compound with the empirical formula C9H19ClN2O3S . It is a solid substance and its molecular weight is 270.78 . The compound’s structure can be represented by the SMILES string O=S(C1CCNCC1)(N2CCOCC2)=O.Cl .


Molecular Structure Analysis

The InChI key for this compound is CGPVKOCIKOSPIL-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s structure from various chemical databases.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 270.78 . The compound’s structure can be represented by the SMILES string O=S(C1CCNCC1)(N2CCOCC2)=O.Cl .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The product is classified as a combustible solid, with a storage class code of 11 . The flash point is not applicable .

Properties

IUPAC Name

morpholin-4-yl-[4-(piperidin-1-ylsulfonylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(18-10-12-23-13-11-18)16-6-4-15(5-7-16)14-24(21,22)19-8-2-1-3-9-19/h4-7H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSHZUFDAXXERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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